Cas no 871544-55-7 (3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea)

871544-55-7 structure
Nome del prodotto:3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea
3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-N-{[(2,3-dimethylphenyl)amino]carbonyl}acetamide
- 2-Chloro-n-([(2,3-dimethylphenyl)amino]carbonyl)acetamide
- G38789
- CHEMBL375063
- 3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea
- 2-CHLORO-N-((2,3-DIMETHYLPHENYL)CARBAMOYL)ACETAMIDE
- 2-chloro-N-[(2,3-dimethylphenyl)carbamoyl]acetamide
- EN300-14976
- AKOS001144600
- Z111869246
- 871544-55-7
- 3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea
-
- Inchi: InChI=1S/C11H13ClN2O2/c1-7-4-3-5-9(8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
- Chiave InChI: VNWDPVNHHXKNBG-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 240.0665554Da
- Massa monoisotopica: 240.0665554Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 271
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 58.2Ų
3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C640240-10mg |
3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 10mg |
$ 65.00 | 2022-06-06 | ||
Enamine | EN300-14976-0.05g |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 97% | 0.05g |
$64.0 | 2023-04-29 | |
Enamine | EN300-14976-2500mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95.0% | 2500mg |
$558.0 | 2023-09-28 | |
Enamine | EN300-14976-250mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95.0% | 250mg |
$105.0 | 2023-09-28 | |
Enamine | EN300-14976-100mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95.0% | 100mg |
$73.0 | 2023-09-28 | |
Enamine | EN300-14976-10000mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95.0% | 10000mg |
$1224.0 | 2023-09-28 | |
1PlusChem | 1P019P7Z-250mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95% | 250mg |
$186.00 | 2024-04-21 | |
Aaron | AR019PGB-100mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95% | 100mg |
$126.00 | 2025-02-10 | |
Aaron | AR019PGB-10g |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 97% | 10g |
$1708.00 | 2023-12-14 | |
Aaron | AR019PGB-50mg |
3-(2-chloroacetyl)-1-(2,3-dimethylphenyl)urea |
871544-55-7 | 95% | 50mg |
$89.00 | 2025-02-10 |
3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea Letteratura correlata
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
871544-55-7 (3-(2-Chloroacetyl)-1-(2,3-dimethylphenyl)urea) Prodotti correlati
- 1030097-37-0(methyl 4-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate)
- 1049315-27-6(3-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine)
- 2172132-29-3(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid)
- 117719-10-5(2-Amino-5-bromo-3-(ethylamino)pyrazine)
- 1116572-69-0(4-(bromomethyl)-N,N-dimethylaniline hydrobromide)
- 899956-64-0(N-(5-chloro-2-methylphenyl)-N'-3-(morpholin-4-yl)propylethanediamide)
- 1509458-75-6(2-(3,5-dichlorophenyl)-3-methylbutanoic acid)
- 1797027-89-4(N-(2,6-Difluorophenyl)-N′-(5,6,7,8-tetrahydro-4-oxo-4H-thiazolo[5,4-c]azepin-2-yl)urea)
- 53606-48-7(N-(γ-Aminopropyl)-N-ethylaniline)
- 1803699-22-0(2-Amino-3-(difluoromethyl)-5-hydroxypyridine-6-sulfonamide)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso
